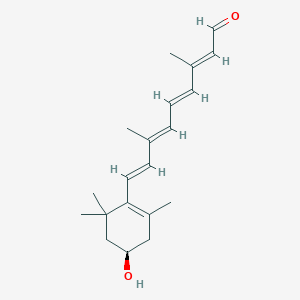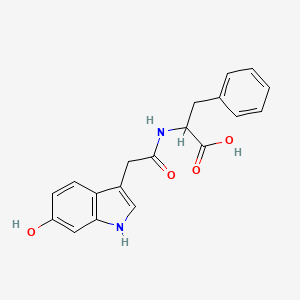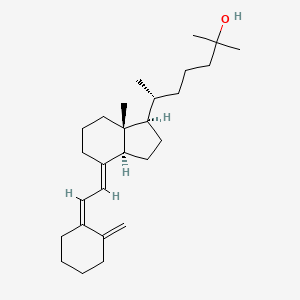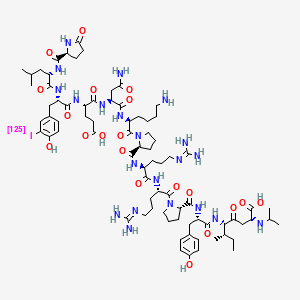
2,3-Dichloromuconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloromuconic acid is a dichloromuconic acid in which the two chloro groups are placed at positions 2 and 3. It is a conjugate acid of a 2,3-dichloromuconate(2-).
Scientific Research Applications
Environmental Impact and Toxicology
- 2,4-Dichlorophenoxyacetic acid, a related compound to 2,3-dichloromuconic acid, is a widely-used herbicide in agriculture. Its toxicity and impact on the environment, including water contamination, have been studied extensively, revealing the need for efficient removal methods and assessment of exposure in humans and other species (Zuanazzi et al., 2020).
Biodegradation and Metabolic Pathways
- Research on the metabolism of 2,4-dichlorophenoxyacetic acid by various microorganisms has led to the discovery of degradation pathways. For instance, an Arthrobacter species can convert chlorocatechols to dichloromuconic acids, demonstrating a potential pathway for environmental remediation of chlorinated compounds (Tiedje et al., 1969).
Advanced Oxidation Processes
- The study of advanced oxidation processes, like the catalytic degradation of 2,4-dichlorophenoxyacetic acid, has contributed to the understanding of how similar compounds, including this compound, might be efficiently removed from the environment. These processes involve the use of catalysts like nano-Fe2O3 activated peroxymonosulfate (Jaafarzadeh et al., 2017).
Photodegradation and Catalytic Activity
- Photocatalytic degradation using materials like Fe3O4@WO3/SBA-15 under UV irradiation has been explored for compounds like 2,4-dichlorophenoxyacetic acid. This research provides insights into potential methods for the degradation of this compound in contaminated water resources (Lima et al., 2020).
Plant Metabolism and Growth Effects
- Research into the effects of compounds like 2,4-dichlorophenoxyacetic acid on plant metabolism and growth can shed light on the impact of similar compounds, including this compound. These studies explore how herbicides affect vegetative growth, fruit anatomy, and seed setting in plants (Gelmesa et al., 2013).
properties
CAS RN |
114449-10-4 |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Canonical SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)

![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)








